molecular formula C15H24N4O B2519543 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one CAS No. 1798519-66-0

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one

Cat. No.: B2519543
CAS No.: 1798519-66-0
M. Wt: 276.384
InChI Key: XNQODXISEIAURY-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a piperidine ring, and a cyclopentyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and reactors can help in maintaining the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents to the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions might involve hydrogen gas and a metal catalyst.

  • Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound has potential as a probe in biological studies, helping researchers understand cellular processes.

  • Medicine: It may serve as a lead compound in drug discovery, particularly for developing new therapeutic agents.

  • Industry: The compound's unique structure makes it useful in the creation of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, can bind to various enzymes and receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(4-(1H-1,2,4-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one

  • 1-(4-(1H-1,2,3-triazol-1-yl)benzamides

  • 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole

Uniqueness: 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-cyclopentylpropan-1-one stands out due to its specific structural features, which can influence its reactivity and biological activity. Its triazole ring provides unique binding properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(6-5-13-3-1-2-4-13)18-10-7-14(8-11-18)19-12-9-16-17-19/h9,12-14H,1-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQODXISEIAURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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